Butyric acid-d8

Übersicht

Beschreibung

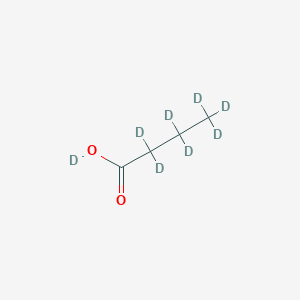

Butyric acid-d8, also known as butanoic acid-d8, is a deuterated form of butyric acid. It is a short-chain fatty acid with the chemical formula CD3(CD2)2CO2D. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butyric acid-d8 can be synthesized through several methods. One common approach involves the deuteration of butyric acid using deuterium gas (D2) in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium. Another method involves the use of deuterated reagents, such as deuterated water (D2O) or deuterated organic solvents, in the synthesis of butyric acid.

Industrial Production Methods

Industrial production of this compound often involves the fermentation of deuterated substrates by specific bacterial strains, such as Clostridium tyrobutyricum. These bacteria can metabolize deuterated glucose or other deuterated carbohydrates to produce this compound. The fermentation process is typically carried out in bioreactors under anaerobic conditions, with careful control of pH, temperature, and nutrient supply to optimize yield and productivity .

Analyse Chemischer Reaktionen

Catalytic Decarboxylation

Butyric acid-d8 undergoes hydrothermal decarboxylation in the presence of platinum catalysts (Pt/C), producing deuterated propane (C₃D₈) and carbon dioxide (CO₂) . This reaction is critical for biofuel applications.

Reaction Equation :

C₄D₈O₂ → C₃D₈ + CO₂ ↑

Optimized Conditions :

| Condition | Propane Yield | CO₂ Yield |

|---|---|---|

| 250°C, 5 bar H₂ | 53.5% | 29.3% |

| 300°C, 10 bar H₂ | 40.1% | 48.7% |

Isotopic labeling studies confirm that deuterium remains intact in propane, enabling precise tracking in kinetic analyses .

Metabolic Pathways

In biological systems, this compound is metabolized via mitochondrial β-oxidation and histone deacetylase (HDAC) interactions .

Energy Metabolism

Colonocytes preferentially metabolize this compound into deuterated acetyl-CoA, generating ATP:

Reaction :

C₄D₈O₂ + CoA + ATP → D₈-butyryl-CoA + AMP + PPᵢ

HDAC Inhibition

This compound acts as an HDAC inhibitor (targeting HDAC1, HDAC2, HDAC3, and HDAC8), promoting histone acetylation and transcriptional activation .

| HDAC Type | Inhibition Efficiency |

|---|---|

| HDAC1 | IC₅₀ = 0.5 mM |

| HDAC8 | IC₅₀ = 1.2 mM |

NMR Spectroscopy

¹³C and ¹H NMR data for this compound (100 mM in D₂O, pH 7.4) :

| Atom | Chemical Shift (ppm) |

|---|---|

| C1 (C5) | 15.949 |

| C4 (C6) | 186.894 |

| H7 | 0.881 |

Deuterium substitution shifts carbonyl carbon (C4) upfield compared to non-deuterated butyric acid (Δδ = +2.1 ppm) .

Isotopic Purity Analysis

Mass spectrometry confirms a molar mass of 96.15 g/mol (C₄D₈O₂) with <2% protium contamination .

Wissenschaftliche Forschungsanwendungen

Metabolic Tracing

Butyric acid-d8 is extensively utilized as a tracer in metabolic studies to investigate the pathways of butyrate within biological systems. Its deuterated nature enables researchers to differentiate between natural and labeled molecules during experiments.

- Mechanism : Butyric acid is produced by gut microbiota through the fermentation of dietary fibers. The deuterated form allows for precise tracking of absorption, distribution, metabolism, and excretion processes in vivo.

- Case Study : In a study focusing on gut health, researchers used this compound to trace its effects on gut microbiota composition and short-chain fatty acid production, demonstrating its role in enhancing gut barrier function and reducing inflammation .

Cancer Research

Recent findings highlight butyric acid's potential as a therapeutic agent in cancer treatment. Its ability to modulate immune responses and influence tumor microenvironments makes it a valuable compound for cancer research.

- Mechanism : Butyric acid acts as an HDAC inhibitor, promoting histone acetylation and altering gene expression related to cell proliferation and apoptosis . This action has been linked to increased differentiation of T regulatory cells (Tregs) and enhanced anti-tumor immunity.

- Case Study : A study showed that elevated levels of butyrate in cancer patients correlated with improved progression-free survival (PFS) rates in solid tumors such as lung cancer. The study indicated that butyrate enhances the activity of natural killer (NK) cells and promotes the differentiation of naïve T cells into Tregs .

Immunological Applications

This compound plays a crucial role in modulating immune responses, particularly through its effects on T cell differentiation and cytokine production.

- Mechanism : It influences the immune system by enhancing the differentiation of naïve T cells into regulatory T cells (Tregs) and promoting antibody production by B cells . This modulation is essential for maintaining immune homeostasis.

- Case Study : Research demonstrated that this compound administration resulted in increased IL-10 production and elevated counts of peripheral blood Tregs, highlighting its potential as an immunotherapeutic agent .

Bioprocess Optimization

In biopharmaceutical production, this compound is used to enhance cellular productivity during the manufacturing of therapeutic proteins.

- Mechanism : By supplementing cell cultures with this compound, researchers observed improved immunoglobulin G (IgG) productivity due to its effects on gene expression related to protein biosynthesis . The compound also influences cellular metabolism, leading to higher yields in bioprocesses.

- Case Study : A recent study reported a 96% increase in IgG productivity in CHO cell cultures supplemented with this compound compared to control cultures. This enhancement was attributed to better regulation of transcription and mRNA processing .

Chemical Research

This compound is also significant in chemical research, particularly in understanding reaction mechanisms involving short-chain fatty acids.

- Mechanism : Its isotopic labeling allows chemists to track reaction pathways and intermediates during chemical synthesis processes.

- Case Study : In catalytic studies, this compound was used to analyze the oxidation processes of aliphatic alcohols, providing insights into reaction kinetics and product formation under various conditions .

Summary Table of Applications

Wirkmechanismus

Butyric acid-d8 exerts its effects through several mechanisms:

Epigenetic Modulation: Acts as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression.

Energy Source: Serves as a primary energy source for colonocytes, promoting gut health.

Anti-inflammatory Effects: Reduces inflammation by modulating immune cell function and cytokine production.

Gut Microbiota Interaction: Influences the composition and activity of gut microbiota, which in turn affects host metabolism and health

Vergleich Mit ähnlichen Verbindungen

Butyric acid-d8 can be compared with other deuterated and non-deuterated short-chain fatty acids:

Butyric acid: The non-deuterated form, with similar chemical properties but different applications due to the absence of deuterium.

Butyric-d7 acid: Another deuterated form with seven deuterium atoms, used for similar research purposes.

Hexanoic-d11 acid: A longer-chain deuterated fatty acid with different metabolic and chemical properties.

Propionic acid-d6: A shorter-chain deuterated fatty acid with distinct applications in metabolic studies.

This compound stands out due to its specific isotopic labeling, making it particularly valuable in studies requiring precise tracking of metabolic processes and molecular interactions.

Biologische Aktivität

Butyric acid-d8, a deuterated form of butyric acid, is a short-chain fatty acid (SCFA) that has garnered attention for its significant biological activities, particularly in the context of cancer therapy, immune modulation, and metabolic regulation. This article explores the various biological activities associated with this compound, supported by research findings and case studies.

Overview of this compound

This compound is chemically represented as with a molecular weight of 96.15 g/mol. It is primarily produced by gut microbiota through the fermentation of dietary fibers and is known for its role in maintaining gut health and influencing systemic metabolism . The compound is also utilized in metabolic studies as a tracer to understand its pathways within the human body .

- Histone Deacetylase Inhibition : this compound acts as an inhibitor of histone deacetylases (HDACs), leading to increased histone acetylation. This process enhances gene transcription by altering chromatin structure, thereby promoting cellular differentiation and apoptosis in cancer cells .

-

Immune Modulation : The compound influences various immune cells, enhancing their function. For instance:

- Macrophages : this compound promotes the differentiation of monocytes into macrophages, enhancing their antimicrobial and antitumor capabilities while suppressing M2 polarization .

- T Cells : It facilitates the differentiation of naïve T cells into regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmune diseases .

- Metabolic Regulation : As an SCFA, this compound serves as an energy source for colonocytes and plays a role in regulating insulin sensitivity and energy homeostasis through its action on G protein-coupled receptors (GPCRs) such as HCA2 (GPR109A) .

Case Studies

- Cancer Therapy : A study highlighted that elevated fecal butyric acid levels correlate with improved progression-free survival (PFS) in patients with various solid tumors, including lung cancer. The research suggests that butyrate enhances innate immune responses against tumors .

- Immune Response Enhancement : In vivo studies demonstrated that this compound increases the population of IgA-secreting plasma cells in the intestinal tract, which correlates with enhanced B-cell function and antibody production .

Data Tables

Pharmacokinetics

This compound is metabolized by various enzymes in the human body, leading to the formation of butyryl-CoA. This metabolic pathway is crucial for its role as an energy source and in cellular signaling processes . The pharmacokinetics of this compound suggest rapid absorption and distribution within tissues, making it effective for therapeutic applications.

Future Directions

Research into this compound continues to evolve, focusing on its potential therapeutic applications beyond cancer treatment. Future studies may explore its role in metabolic disorders, inflammatory diseases, and gut health maintenance.

Eigenschaften

IUPAC Name |

deuterio 2,2,3,3,4,4,4-heptadeuteriobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-FNQDQTMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584364 | |

| Record name | (~2~H_7_)Butan(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202468-80-2 | |

| Record name | (~2~H_7_)Butan(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202468-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.